molecular formula C10H8ClNO2 B115583 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone CAS No. 149231-54-9

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone

Cat. No. B115583
M. Wt: 209.63 g/mol
InChI Key: PRHRWTLXAGWJBL-UHFFFAOYSA-N
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Patent
US05210022

Procedure details

A solution of 572 ml of concentrated sulfuric acid was added to 63 ml of water with stirring and cooling. When the acid solution was at room temperature, 134 g (0.53 M) of 6-chloroindoxyl-1,3-diacetate was added, portionwise, with stirring over a period of one hour keeping the temperature of the solution between 20° to 25° C. After stirring for 30 additional minutes after the addition was complete, the solution was poured onto 2 kg ice. The ice was allowed to melt and the insoluble product was filtered off and washed with cold water. This product was then protected from light and air and dried in a vacuum oven at room temperature. The yield of light yellow solid was 110 gm. This product was very unstable and could not be stored for long period without decomposition. It was used immediately in the next step.
Quantity
572 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]([N:9]1[C:13]2[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=2[C:11]([O:19]C(C)=O)=[CH:10]1)=[O:8]>O>[Cl:18][C:15]1[CH:14]=[C:13]2[C:12]([C:11]([OH:19])=[CH:10][N:9]2[C:7](=[O:8])[CH3:6])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
572 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
63 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was at room temperature
STIRRING
Type
STIRRING
Details
portionwise, with stirring over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
between 20° to 25° C
STIRRING
Type
STIRRING
Details
After stirring for 30 additional minutes
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
the insoluble product was filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at room temperature
WAIT
Type
WAIT
Details
could not be stored for long period without decomposition

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CN(C2=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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